Isoform Selectivity: p110β Sparing
XL147 exhibits a distinct isoform selectivity profile characterized by potent inhibition of p110α, p110δ, and p110γ (IC50 values of 39 nM, 36 nM, and 23 nM, respectively), but significantly reduced potency against p110β (IC50 = 383 nM) [1]. In contrast, the comparator pan-PI3K inhibitor buparlisib (BKM120) inhibits all four class I isoforms with IC50 values of 52 nM (p110α), 166 nM (p110β), 116 nM (p110δ), and 262 nM (p110γ), resulting in a less than 4-fold difference between its most and least potent isoform targets [2].
| Evidence Dimension | Class I PI3K isoform inhibitory potency (IC50) |
|---|---|
| Target Compound Data | p110α: 39 nM; p110δ: 36 nM; p110γ: 23 nM; p110β: 383 nM |
| Comparator Or Baseline | Buparlisib (BKM120): p110α: 52 nM; p110δ: 116 nM; p110γ: 262 nM; p110β: 166 nM |
| Quantified Difference | XL147 is 9.8-fold more potent against p110γ than p110β; buparlisib exhibits <4-fold differential across isoforms |
| Conditions | Cell-free biochemical assays using recombinant PI3K isoforms |
Why This Matters
XL147's relative sparing of p110β enables experimental dissection of p110β-dependent versus -independent signaling pathways, a distinction not achievable with equipotent pan-PI3K inhibitors.
- [1] Foster P, Yamaguchi K, Hsu PP, et al. The selective PI3K inhibitor XL147 (SAR245408) inhibits tumor growth and survival and potentiates the activity of chemotherapeutic agents in preclinical tumor models. Mol Cancer Ther. 2015;14(4):931-940. doi:10.1158/1535-7163.MCT-14-0833 View Source
- [2] Maira SM, Pecchi S, Huang A, et al. Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor. Mol Cancer Ther. 2012;11(2):317-328. doi:10.1158/1535-7163.MCT-11-0474 View Source
